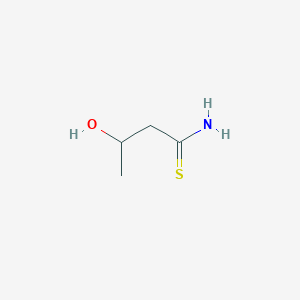

3-Hydroxybutanethioamide

Description

Evolution of Thioamide Chemistry in Modern Synthetic and Biological Research

The journey of thioamide chemistry has transitioned from fundamental synthetic interest to a pivotal role in modern synthetic and biological research. Initially explored for their unique reactivity, thioamides are now recognized for their significant potential in drug design and as probes in chemical biology. chemrxiv.orgnih.gov Historically, the synthesis of thioamides often relied on harsh reagents like phosphorus pentasulfide. acs.org However, recent decades have witnessed the development of milder and more versatile synthetic methodologies, expanding their accessibility for various applications. mdpi.comorganic-chemistry.org This has paved the way for their incorporation into complex molecules, including peptides and pharmacologically active compounds. chemrxiv.orgnih.gov The discovery of naturally occurring thioamides, such as closthioamide (B12422212) and thioviridamide, has further fueled interest in their biosynthesis and biological functions. nih.govillinois.edu

Thioamides as Amide Bioisosteres and their Unique Chemical Characteristics

A cornerstone of thioamide relevance lies in their role as bioisosteres of the ubiquitous amide bond. nih.govufrj.br Bioisosterism, a strategy in drug design, involves the substitution of a functional group with another that retains similar physical and chemical properties, often leading to improved pharmacological profiles. ufrj.br Thioamides, being close structural analogues of amides, can mimic the parent amide's role in biological interactions while offering distinct advantages. nih.govtandfonline.com

The substitution of the carbonyl oxygen in an amide with a sulfur atom in a thioamide introduces subtle yet significant changes in its physicochemical properties. tandfonline.com The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide. nih.govtandfonline.com Furthermore, the thioamide N-H is more acidic, making it a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.govnih.gov These altered hydrogen bonding capabilities can profoundly influence a molecule's interaction with biological targets. nih.gov

| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') |

| C=X Bond Length | ~1.23 Å | ~1.71 Å |

| C-N Bond Character | Partial double bond | Higher double bond character |

| Hydrogen Bond Donor (N-H) | Good | Better |

| Hydrogen Bond Acceptor (C=X) | Strong | Weaker |

| Dipole Moment | Generally higher | Generally lower |

| Polarity | More polar | Less polar |

| Basicity of X atom | More basic | Less basic |

This table provides a generalized comparison of the key physicochemical properties of amides and thioamides.

Structural and Electronic Considerations of β-Hydroxy Thioamides

The presence of a hydroxyl group at the β-position relative to the thioamide moiety, as in 3-Hydroxybutanethioamide, introduces further structural and electronic complexity. The hydroxyl group can participate in intramolecular hydrogen bonding with the thioamide sulfur or the N-H group, potentially influencing the conformation and reactivity of the molecule. This intramolecular interaction can restrict the rotational freedom around the Cα-Cβ bond, leading to a more defined three-dimensional structure.

The electron-withdrawing nature of the hydroxyl group can also impact the electronic properties of the thioamide. This can affect the acidity of the N-H protons and the nucleophilicity of the sulfur atom. The interplay between the hydroxyl and thioamide functionalities is a key area of interest in understanding the unique chemical behavior of β-hydroxy thioamides.

Overview of Research Trajectories for Hydroxyalkanethioamides

While direct research on this compound is not extensively documented in publicly available literature, the broader class of hydroxyalkanethioamides is gaining attention. Research in this area is generally focused on a few key trajectories. One major avenue is their synthesis, with chemists exploring efficient and stereoselective methods to prepare these bifunctional molecules. mdpi.com

Another significant research direction is their application as versatile building blocks in organic synthesis. The dual functionality of a hydroxyl group and a thioamide allows for a range of chemical transformations, making them valuable intermediates in the synthesis of more complex heterocyclic compounds and natural product analogues. acs.org Furthermore, given the established role of thioamides as amide bioisosteres, there is a growing interest in evaluating hydroxyalkanethioamides for potential biological activity, particularly in the context of medicinal chemistry. nih.govtandfonline.com The hydroxyl group can provide an additional point of interaction with biological targets, potentially leading to enhanced potency or selectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NOS |

|---|---|

Molecular Weight |

119.19 g/mol |

IUPAC Name |

3-hydroxybutanethioamide |

InChI |

InChI=1S/C4H9NOS/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7) |

InChI Key |

GVKGVMXQVZHJID-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=S)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxybutanethioamide and Analogous Structures

Direct Thionation Approaches for β-Hydroxy Thioamide Synthesis

The most straightforward method for the synthesis of β-hydroxy thioamides is the direct conversion of the carbonyl oxygen of a β-hydroxy amide to a sulfur atom. This transformation, known as thionation or thiation, is typically achieved using phosphorus- and sulfur-based reagents.

Utilizing Lawesson's Reagent and its Derivatives

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and highly effective reagent for the thionation of amides. organic-chemistry.orgmdpi.com It is generally considered milder and more efficient than phosphorus pentasulfide, often providing higher yields and requiring less stringent reaction conditions. organic-chemistry.org The mechanism of thionation with Lawesson's reagent is believed to proceed through a Wittig-like pathway, involving a transient thiaoxaphosphetane intermediate. nih.gov

The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. researchgate.net The reactivity of carbonyl compounds towards Lawesson's reagent is generally in the order of amides > ketones > esters, allowing for selective thionation in the presence of other carbonyl functionalities. organic-chemistry.orgnih.gov

A study on the reaction of 3-hydroxy amides with Lawesson's reagent demonstrated that these substrates can be converted to the corresponding thioenamides in high yields. lookchem.com The reaction of a 3-hydroxy amide with an equimolar amount of Lawesson's reagent in toluene at 110°C resulted in the formation of the thioenamide, which arises from thionation of the amide followed by dehydration. lookchem.com This suggests that careful control of reaction conditions is necessary to isolate the desired 3-hydroxybutanethioamide without subsequent elimination.

Table 1: Thionation of 3-Hydroxy Amides with Lawesson's Reagent

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-N-benzylpropanamide | N-Benzylprop-2-enethioamide | Toluene, 110°C, 0.5 h | 97 | lookchem.com |

Application of Phosphorus Pentasulfide

Phosphorus pentasulfide (P₄S₁₀) is a classical and cost-effective reagent for the thionation of a wide range of carbonyl compounds, including amides. caltech.eduthieme-connect.de However, its application can be limited by its low solubility in many organic solvents and the often harsh reaction conditions required, such as high temperatures and long reaction times. thieme-connect.de

To improve its efficacy and mildness, phosphorus pentasulfide is often used in combination with other reagents. A notable combination is P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO). audreyli.comnih.gov This reagent system efficiently converts amides and lactams to their corresponding thioamides and thiolactams, with yields comparable or superior to those obtained with Lawesson's reagent. audreyli.comnih.gov A significant advantage of this method is the ease of byproduct removal through a simple hydrolytic workup. audreyli.com While amides are generally more reactive towards thionation than esters, the presence of a hydroxyl group can lead to side reactions, such as thiophosphorylation. audreyli.com

Alternative Sulfuration Agents for C=O to C=S Conversion

Beyond Lawesson's reagent and phosphorus pentasulfide, a variety of other sulfuration agents have been developed for the conversion of amides to thioamides, often with improved selectivity and milder reaction conditions. These include:

Davy's and Heimgartner's Reagents: These are other organophosphorus-sulfur reagents that can be used for thionation. researchgate.netresearchgate.net

Sodium Sulfide (B99878) and its Derivatives: An efficient and practical three-component synthesis of thioamides has been developed using aldehydes, N-substituted formamides, and sodium sulfide in water. mdpi.comacs.org Sodium disulfide has also been employed for the synthesis of aryl thioamides. mdpi.com Furthermore, sodium hydrosulfide (B80085) (NaSH) can serve as a sulfur source for the conversion of carboxylic acids to thioamides in a multi-step, one-pot process that has been shown to be tolerant of hydroxyl groups. acs.org

PSCl₃/H₂O/Et₃N: This system allows for a clean, rapid, and efficient synthesis of a variety of thiocarbonyl compounds, including thioamides, under solventless conditions with microwave irradiation. organic-chemistry.org

Ammonium Phosphorodithioate: This reagent has been shown to be an efficient thionation agent for the conversion of aromatic and aliphatic amides to their corresponding thioamides in high yields. organic-chemistry.org

Multicomponent Reaction Strategies Towards Hydroxyalkanethioamides

Multicomponent reactions (MCRs) offer an atom-economical and efficient approach to the synthesis of complex molecules from simple starting materials in a single step. Several MCR strategies have been developed for the synthesis of thioamides, some of which are applicable to the formation of hydroxyalkanethioamides.

Radical Thiocarbamoylation Pathways

Recent advancements have led to the development of visible-light-driven multicomponent reactions for the synthesis of thioamides via radical thiocarbamoylation. researchgate.netnih.gov These methods utilize amines, carbon disulfide, and olefins as starting materials. researchgate.netnih.gov The process involves the in situ formation of a dithiocarbamate (B8719985) anion, which upon photoexcitation, can engage in a radical pathway to assemble structurally diverse thioamides. nih.govresearcher.life This approach is particularly advantageous as it allows for the use of non-nucleophilic carbon partners. While not explicitly demonstrated for the synthesis of this compound, the functional group tolerance of radical reactions suggests that appropriately protected hydroxy-containing olefins could be viable substrates.

Condensation Reactions with Carbon Disulfide and Amines

Carbon disulfide is a versatile and inexpensive C1 synthon that is widely used in the synthesis of sulfur-containing compounds, including thioamides, through multicomponent reactions. researchgate.netrsc.org These reactions typically involve the in situ generation of a dithiocarbamate or isothiocyanate intermediate from an amine and carbon disulfide, which then reacts with a third component.

One common strategy is the three-component condensation of an aldehyde, an amine, and elemental sulfur, known as the Kindler thioamide synthesis. mdpi.com Variations of this reaction have been developed using microwave irradiation to accelerate the process. While not directly producing a β-hydroxy thioamide, this highlights the general principle of building thioamides from simple precursors. More relevant to the target structure, multicomponent reactions involving amines, carbon disulfide, and other electrophilic partners can be envisioned for the construction of hydroxyalkanethioamides.

Chemo- and Regioselective Synthesis via Specific Precursors

The selective synthesis of thioamides often relies on the careful choice of starting materials, which dictates the reaction pathway and final product. Modern methods allow for the incorporation of the thioamide functional group with high precision, avoiding unwanted side reactions.

A notable pathway to thioamides involves the decarboxylative thioamidation of α-keto acids with amines. This approach is valued for its ability to tolerate a wide array of functional groups, including unprotected alcohols, phenols, and carboxylic acids. mdpi.com One effective method involves the reaction of α-keto acids with primary or secondary amines in the presence of elemental sulfur and a thiol activator. mdpi.comorganic-chemistry.org The reaction proceeds through the formation of an imine or iminium ion intermediate, which readily undergoes decarboxylation. chemrxiv.orgrsc.org This intermediate can be trapped by an activated sulfur species to furnish the desired thioamide in excellent yields. rsc.org

A key aspect of this methodology is the activation of elemental sulfur by a thiol, such as dodecanethiol, which facilitates the thioacylation. organic-chemistry.orgchemrxiv.org While this method is scalable and compatible with sterically hindered amino acids, a potential limitation is the commercial availability of the requisite α-keto acid precursors, which may need to be synthesized separately. chemrxiv.org

Table 1: Thioamidation via α-Keto Acid Precursors

| Precursors | Reagents | Key Features | Reference |

|---|---|---|---|

| α-Keto Acid, Amine | Elemental Sulfur (S₈), Thiol | Mild, chemoselective, broad functional group tolerance. | mdpi.comorganic-chemistry.org |

Nitroalkanes have emerged as effective thioacyl equivalents for the synthesis of thioamides and thiopeptides. researchgate.netresearchgate.net A mild and efficient method involves the direct reaction of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide. chemrxiv.orgresearchgate.netresearchgate.net This transformation is particularly valuable for its ability to be used in the late-stage thioacylation of complex, biologically active molecules and for the controlled, site-specific incorporation of thioamide bonds into peptides without causing epimerization at stereocenters. researchgate.netresearchgate.net

Mechanistic studies suggest the reaction proceeds via the deprotonation of the nitroalkane, followed by a reaction with sulfur to generate an activated thioacyl intermediate, which is then attacked by the amine. chemrxiv.org The scope of this reaction is broad, accommodating primary, secondary, and α-chiral amines as well as multifunctionalized nitroalkanes. researchgate.net Furthermore, α-nitroketones can serve as precursors for α-keto thioamides under mild conditions in the presence of sulfur, a transformation that is particularly useful for synthesizing alkyl α-keto thioamides. mdpi.com

Table 2: Thioamide Synthesis from Nitroalkane Substrates

| Substrate | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nitroalkane, Amine | Elemental Sulfur (S₈), Sodium Sulfide (Na₂S) | Thioamide / Thiopeptide | Mild, high yields, no epimerization, suitable for late-stage functionalization. | chemrxiv.orgresearchgate.netresearchgate.net |

The site-specific incorporation of a thioamide bond in place of an amide bond in peptides is a crucial strategy for modifying their properties. Direct coupling methods that avoid pre-functionalization of amino acids are highly sought after. One such method involves the reaction of amino aldehydes with amino acids in the presence of elemental sulfur and sodium sulfide; the use of a copper complex in this process was found to reduce epimerization. chemrxiv.org

Another direct coupling approach utilizes a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO), trichlorosilane, and diethyl dithiophosphate (B1263838) to activate the carboxylic acid of one amino acid for nucleophilic attack by the amino group of another. chemrxiv.org This method displays a broad substrate scope but may require specific protecting groups for optimal performance. chemrxiv.org

For the assembly of larger thiopeptides, Native Chemical Ligation (NCL) is a powerful technique. nih.govacs.org This involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. The thioamide functional group has been shown to be compatible with NCL conditions, enabling the convergent synthesis of large, complex thioamide-containing proteins. nih.govacs.org A novel method for peptide synthesis in the N→C direction has also been developed, involving the silver(I)-promoted coupling of amino acids with amino ester thioamides to form peptide imides, which are then hydrolyzed to the native peptide without epimerization. rsc.orgrsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green methodologies for thioamide synthesis have been developed. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. rsc.orgrsc.org

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several solvent-free methods for thioamide synthesis have been reported. A rapid, metal-free synthesis can be achieved using a Brønsted superacid like triflic acid, which works for a broad range of substrates with simple workup procedures. rsc.org

The Willgerodt–Kindler reaction, a classic method for preparing aryl thioamides, has been adapted to run under catalyst- and solvent-free conditions at elevated temperatures. mdpi.comresearchgate.net Similarly, a decarboxylative three-component reaction between arylacetic acids, amines, and elemental sulfur proceeds efficiently without any catalyst or solvent. mdpi.com

Microwave-assisted synthesis provides another avenue for solvent-free reactions. Using Lawesson's reagent under microwave irradiation allows for the high-yield conversion of amides to thioamides rapidly and cleanly, avoiding the need for dry solvents and excess reagents typical of conventional methods. organic-chemistry.org Additionally, mechanochemistry, which uses mechanical force to induce reactions, has been employed for the base-mediated, solventless synthesis of α-ketothioamides from acetophenone (B1666503) derivatives. rsc.org

Table 3: Comparison of Solvent-Free Thioamide Synthesis Methods

| Method | Reagents/Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acid Catalysis | Triflic Acid | Arenes, Isothiocyanates | Rapid, metal-free, simple workup. | rsc.org |

| Willgerodt–Kindler | Heat (100 °C) | Aldehydes, Amines, Sulfur | Catalyst-free, clean conditions. | mdpi.comresearchgate.net |

| Microwave-Assisted | Lawesson's Reagent, Microwave | Amides | Rapid, high yields, avoids excess reagents. | organic-chemistry.org |

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several thioamide synthesis protocols have been successfully developed to work in aqueous media. An efficient method uses aldehydes, N-substituted formamides, and sodium sulfide in water to produce both alkyl and aryl thioamides. organic-chemistry.orgnih.gov Another approach achieves the thioamidation of 1,1-dibromoalkenes with sulfur and amines directly in water, offering high selectivity without any added catalysts or organic solvents. rsc.org

A mixed-base system has been used to mediate the synthesis of thioamides from N-substituted amides, aldehydes, and elemental sulfur in water, avoiding the need for an external oxidant. tandfonline.com More recently, potassium acyltrifluoroborates have been reacted with amines in the presence of elemental sulfur in an aqueous solution to afford thioamides under mild conditions, a process suitable for creating drug libraries. chemistryviews.org Deep eutectic solvents (DESs), which are biodegradable and low-cost, have also been used as an environmentally benign medium and catalyst for the three-component reaction of carbonyl compounds, amines, and sulfur, aligning with green chemistry principles. researchgate.netrsc.org

Table 4: Thioamide Synthesis in Aqueous Media

| Method | Precursors | Key Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Three-Component Reaction | Aldehydes, N-substituted formamides | Sodium Sulfide | Water | Practical and efficient for alkyl and aryl thioamides. | organic-chemistry.orgnih.gov |

| Thioamidation | 1,1-Dibromoalkenes, Amines | Sulfur | Water | No organic solvents, catalysts, or additives. | rsc.org |

| Mixed-Base Mediation | N-substituted amides, Aldehydes | Elemental Sulfur | Water | No external oxidant required. | tandfonline.com |

| From Borates | Potassium acyltrifluoroborates, Amines | Elemental Sulfur | Aqueous Solution | Mild, accommodates polar functional groups. | chemistryviews.org |

| DES-Mediated | Aldehydes/Ketones, Amines | Elemental Sulfur | Deep Eutectic Solvent (DES) | Biodegradable solvent, catalyst-free, energy efficient. | researchgate.netrsc.org |

Advanced Synthetic Techniques for Complex this compound Architectures

The synthesis of molecules as specific as this compound benefits from broader advancements in preparing functionalized thioamides. Techniques that allow for the incorporation of sensitive functional groups, such as the secondary alcohol in the target compound, are of particular interest. Solid-phase and flow chemistry represent two powerful strategies for achieving this, enabling the construction of complex structures that would be challenging to assemble using traditional batch methods.

Solid-phase peptide synthesis (SPPS) offers a robust and automatable platform for the site-specific incorporation of thioamides into peptide chains. researchgate.netnih.gov This methodology is directly applicable to the synthesis of complex structures analogous to this compound, especially those embedded within a peptide sequence. The core principle involves building the desired molecule on an insoluble polymer support, which simplifies purification by allowing reagents and soluble by-products to be washed away after each reaction step. nih.gov

A primary method for introducing a thioamide group on a solid support is the direct thionation of a pre-existing amide bond. This can be accomplished by treating the resin-bound peptide or amide with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are commonly used for this purpose. researchgate.netmdpi.com For instance, a polymer-supported thionating reagent, prepared from a diamine resin and ethyldichlorothiophosphate, has been developed to facilitate this conversion under conventional heating or microwave irradiation. durham.ac.uk Similarly, P₂S₅ supported on silica (B1680970) (P₂S₅/SiO₂) has been effectively used for the thionation of β-lactams to the corresponding β-thiolactams, a transformation that is structurally related to the conversion of a resin-bound 3-hydroxybutanamide (B1209564). researchgate.net

An alternative and highly specific approach involves the use of pre-synthesized thioacylating building blocks. Thioacylbenzotriazoles, for example, can be prepared from the corresponding Fmoc-protected amino acids in a three-step process and then used directly in standard Fmoc-based SPPS protocols. nih.gov This method allows for the precise placement of a thioamide bond within a growing peptide chain. This technique has been successfully applied to 15 of the 20 canonical amino acids, including serine, which contains a primary alcohol, demonstrating the compatibility of this chemistry with hydroxyl groups. nih.gov

A significant challenge in SPPS involving thioamides is the potential for epimerization at the α-carbon due to the increased acidity of the α-proton. researchgate.netnih.gov To mitigate this, the thioamide can be temporarily protected as a thioimidate during the synthesis. This masking strategy increases the pKa of the α-proton, preserving stereochemical integrity during the basic conditions of Fmoc deprotection. researchgate.net The thioimidate can be converted back to the thioamide at the end of the synthesis using reagents like dithiothreitol (B142953) (DTT) before cleavage from the resin. researchgate.net

| Method | Reagents/Building Block | Key Features | Applicable Analogs | Reference |

|---|---|---|---|---|

| Direct Thionation | Lawesson's Reagent or P₄S₁₀/P₂S₅ on solid support | Post-assembly conversion of an amide to a thioamide. Simplifies purification. | Peptides containing serine/threonine; Resin-bound amides. | researchgate.netdurham.ac.ukresearchgate.net |

| Building Block Approach | Fmoc-Thioacylbenzotriazoles | Site-specific incorporation during SPPS. Compatible with hydroxyl groups. | Peptide-like structures containing β-hydroxy-α-amino acid analogs. | nih.gov |

| Stereochemical Protection | Thioimidate intermediates (e.g., using p-azido benzyl (B1604629) bromide) | Prevents epimerization during Fmoc-SPPS. Deprotection with DTT. | Chiral thioamide-containing peptides. | researchgate.net |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety, and potential for seamless multi-step synthesis. ucc.iersc.org This technology is well-suited for constructing complex molecules like functionalized thioamides.

Multi-step continuous flow synthesis has been successfully employed to create complex heterocyclic structures starting from thioamide precursors. For example, a three-step sequence involving Hantzsch thiazole (B1198619) synthesis, deketalization, and a Biginelli multicomponent reaction has been automated in a flow microreactor assembly to produce highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov In this process, a thioamide is reacted with an α-bromoketone in the first step. The in situ generation of HBr from this step is then utilized to catalyze the subsequent reactions in the sequence. nih.gov A similar strategy was used for the flow synthesis of 2-(1H-indol-3-yl)thiazoles, demonstrating the power of telescoped reactions where intermediates are not isolated. nih.gov

These examples highlight a key advantage of flow chemistry: the ability to generate and immediately use reactive intermediates. This principle can be applied to the synthesis of this compound analogs. For instance, the Kindler modification of the Willgerodt reaction, a classic method for thioamide synthesis, can be adapted to flow conditions. A microwave-enhanced Kindler synthesis using aldehydes, amines, and elemental sulfur in a high-boiling solvent has been shown to be effective, a process that could be translated to a continuous flow reactor. organic-chemistry.org

The synthesis of thioureas, which shares mechanistic features with thioamide synthesis, has been achieved in continuous flow using an aqueous polysulfide solution. mdpi.com This method provides a homogeneous and mild way to introduce sulfur into organic molecules, avoiding the challenges of handling solid sulfur in a flow system. Such an approach could potentially be adapted for the thionation of amides or the direct synthesis of thioamides from other precursors in a continuous process.

| Flow Process | Key Reaction | Advantages | Potential Application to Target Structures | Reference |

|---|---|---|---|---|

| Multi-step Heterocycle Synthesis | Hantzsch Thiazole Synthesis | Telescoped reactions, high efficiency, short reaction times (<15 min). | Use of functionalized thioamides as building blocks for complex molecules. | nih.govnih.gov |

| Thiourea (B124793) Synthesis | Multicomponent reaction with aqueous polysulfide | Homogeneous sulfur source, mild conditions, simple product isolation. | Adaptation for thionation of amides or direct thioamide synthesis in flow. | mdpi.com |

| α-Hydroxy Amide Synthesis | Deprotonation with organolithium bases | High control over reactive intermediates, enhanced safety. | Synthesis of the precursor 3-hydroxybutanamide in flow, prior to a thionation step. | ucc.ie |

By combining the principles demonstrated in these advanced synthetic platforms, robust and efficient routes to this compound and its complex analogs can be designed. Solid-phase synthesis is ideal for creating peptide-like structures incorporating this moiety, while flow chemistry offers a powerful tool for multi-step sequences and for safely handling the reagents required for thioamide formation.

Chemical Reactivity and Transformations of 3 Hydroxybutanethioamide and Its Derivatives

Cyclization Reactions Leading to Heterocyclic Compounds

The intramolecular reaction between the hydroxyl group and the thioamide moiety is a key pathway to synthesizing five-membered sulfur- and nitrogen-containing heterocycles.

The most direct transformation of 3-hydroxybutanethioamide is its intramolecular cyclodehydration to yield a 2-thiazoline ring system. This reaction involves the activation of the hydroxyl group, turning it into a good leaving group, which is then displaced by the nucleophilic sulfur atom of the thioamide. Several methods have been developed to achieve this transformation efficiently.

Fluorinating agents such as (Diethylamino)sulfur trifluoride (DAST) and its more thermally stable successor, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are highly effective reagents for promoting the cyclodehydration of β-hydroxy thioamides. researchgate.netresearchgate.net These reagents convert the hydroxyl group into a fluorosulfite intermediate, which is an excellent leaving group. The subsequent intramolecular attack by the sulfur atom proceeds smoothly to afford the corresponding thiazoline (B8809763). researchgate.net

Deoxo-Fluor is often preferred over DAST due to its enhanced thermal stability and, in some cases, superior chemoselectivity and tolerance for various functional groups. sigmaaldrich.cnorganic-chemistry.orgsigmaaldrich.com An efficient method for thiazoline synthesis via the cyclodehydration of β-hydroxy thioamides using the Deoxo-Fluor reagent has been described in the literature. researchgate.net This transformation is generally high-yielding and proceeds under mild conditions.

Table 1: Reagent-Mediated Cyclodehydration of β-Hydroxy Thioamides

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| β-Hydroxy Thioamide | Deoxo-Fluor | Thiazoline | Efficient cyclodehydration. researchgate.net |

| β-Hydroxy Thioamide | DAST | Thiazoline | Effective, but Deoxo-Fluor offers greater thermal stability. researchgate.netsigmaaldrich.com |

Lanthanide-based Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), are known to catalyze the regioselective nucleophilic ring-opening of epoxides. frontiersin.org By analogy, these Lewis acids can be proposed as effective catalysts for the intramolecular cyclization of this compound. The Lewis acid would coordinate to the hydroxyl oxygen, enhancing its leaving group ability and facilitating the intramolecular nucleophilic attack by the thioamide's sulfur atom. This approach offers a catalytic alternative to stoichiometric reagents. Research has shown that La(OTf)₃ can induce otherwise disfavored cyclization pathways, such as 5-endo-tet reactions, demonstrating its potential to facilitate the formation of the thiazoline ring from a hydroxythioamide precursor. frontiersin.org

The Mitsunobu reaction is a powerful and widely used method for the stereospecific conversion of primary and secondary alcohols. organic-chemistry.orgnih.gov When applied to a chiral starting material like this compound, this reaction allows for the formation of chiral thiazolines with a clean inversion of stereochemistry at the carbinol center. nih.govnih.gov

The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in-situ activation creates an alkoxyphosphonium salt. The thioamide nitrogen or, more likely, the sulfur atom then acts as the intramolecular nucleophile, displacing the activated oxygen to form the thiazoline ring. organic-chemistry.org This stereospecific Sₙ2 reaction is a cornerstone in the synthesis of chiral natural products and provides a reliable method for controlling the stereochemistry of the resulting thiazoline. researchgate.netrsc.org

Table 2: Key Reagents in Mitsunobu Reaction for Thiazoline Formation

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol by forming a phosphonium (B103445) intermediate. organic-chemistry.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidizing agent that facilitates the formation of the alkoxyphosphonium salt. nih.gov |

| Nucleophile | Thioamide moiety | Intramolecularly displaces the activated oxygen to form the ring. |

Once formed, the thiazoline ring can be further functionalized. A key transformation is its aromatization to the corresponding thiazole (B1198619), a structural motif present in many biologically active compounds.

Barium manganate (B1198562) (BaMnO₄) is a mild and efficient oxidizing agent used for the conversion of thiazolines to thiazoles. researchgate.netresearchgate.net The reaction typically involves refluxing the thiazoline with barium manganate in a suitable solvent, such as dichloroethane, to yield the aromatic thiazole. researchgate.net This method has been shown to be effective for 2,4-disubstituted thiazolines, providing the corresponding thiazoles in good to excellent yields. researchgate.netnih.gov Barium manganate is considered a useful alternative to other manganese-based oxidants like manganese dioxide (MnO₂), which is also used for this transformation. researchgate.netnio.res.in

Table 3: Oxidation of Thiazolines to Thiazoles with Barium Manganate

| Thiazoline Substrate | Product | Yield | Reference |

|---|---|---|---|

| Ethyl 2-(1-hydroxy-1-methylethyl)-4,5-dihydrothiazole-4-carboxylate | Ethyl 2-(1-hydroxy-1-methylethyl)thiazole-4-carboxylate | 83% | researchgate.net |

| Methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate | Methyl 2-phenylthiazole-4-carboxylate | 79% | researchgate.net |

Subsequent Transformations of Thiazoline Derivatives

Further Cycloadditions and Ring Expansions

While specific cycloaddition studies focusing solely on this compound are not extensively documented, the reactivity of the thioamide functional group in such transformations is well-established, suggesting potential pathways for its derivatives. Thioamides can participate in cycloaddition reactions, often after conversion into a more reactive intermediate.

A notable example is the 1,3-dipolar cycloaddition of thioisomünchnones, which are mesoionic anhydro-4-hydroxy-1,3-thiazolium hydroxides. These dipoles can be generated from the dirhodium(II) tetraacetate-catalyzed reaction of diazo thioamides. rsc.orgrsc.org The resulting thioisomünchnone, a masked thiocarbonyl ylide, readily undergoes cycloaddition with various dipolarophiles. For instance, reaction with N-methylmaleimide or maleic anhydride (B1165640) yields exo-cycloadducts. rsc.org This demonstrates a powerful method for constructing complex polycyclic systems from thioamide precursors.

Table 1: 1,3-Dipolar Cycloaddition of a Thioisomünchnone

| Dipole Precursor | Dipolarophile | Product | Yield | Ref |

|---|---|---|---|---|

| Indoline diazo thioamide | N-Methylmaleimide | exo-Cycloadduct | - | rsc.org |

| Indoline diazo thioamide | Maleic anhydride | exo-Cycloadduct | - | rsc.org |

Thioamides can also serve as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.gov For example, the reaction of thiobenzamide (B147508) derivatives with various dienes, catalyzed by samarium triflate, can produce thiazine (B8601807) derivatives with a degree of stereoselectivity. nih.gov

Ring expansion reactions represent another facet of thioamide reactivity, particularly for cyclic thioamides (thiolactams). Methodologies have been developed for the insertion of amino acids into the thioamide bond of thiolactams, leading to the formation of medium-sized heterocyclic rings. researchgate.net This process, termed Successive Ring Expansion (SuRE), involves the acylation of the thioamide with a protected amino acid, followed by deprotection and spontaneous ring-expanding rearrangement. whiterose.ac.uk While this is demonstrated on cyclic systems, it highlights the potential for cleavage and reformation of the thioamide C-N bond, a key mechanistic step in various transformations.

Formation of Other Heterocycles (e.g., Thiazines, Benzothiazoles)

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazines and Thiazolines: The cyclodehydration of β-hydroxy thioamides is a direct route to 2-thiazolines. rsc.orgresearchgate.net This transformation can be achieved using dehydrating reagents such as Deoxo-Fluor ((bis(2-methoxyethyl)amino)sulfur trifluoride). researchgate.net The intramolecular cyclization proceeds via activation of the hydroxyl group, followed by nucleophilic attack from the sulfur atom of the thioamide. Thiazolines themselves are important heterocycles and can be further oxidized to the corresponding thiazoles. acs.org

The synthesis of 1,3-thiazines from thioamides has also been reported. A chemoselective route involves the heterocyclization of thioamides with reagents like 3-chloropropylamine (B7771022) hydrochloride. researchgate.net This method provides access to the six-membered thiazine ring system under relatively mild conditions.

Benzothiazoles: Benzothiazoles are typically synthesized from N-arylthioamides through intramolecular C-H functionalization and C-S bond formation. mdpi.comresearchgate.net This cyclization can be promoted using various methods, including electrochemical synthesis and photoredox catalysis. For instance, an electrochemical approach using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst can facilitate the C-H thiolation of N-arylthioamides to yield benzothiazoles. researchgate.netacs.org Mechanistic studies suggest the reaction proceeds through a thioamidyl radical which undergoes homolytic aromatic substitution to form the C-S bond. researchgate.netacs.org While this compound is not an N-arylthioamide, derivatization to introduce an N-aryl group would open up this pathway to benzothiazole (B30560) synthesis.

Table 2: Electrochemical Synthesis of Benzothiazoles from N-Arylthioamides

| Substrate (N-Arylthioamide) | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| N-phenylthioacetamide | Electrolysis, TEMPO (cat.), n-Bu₄NBF₄, MeCN/H₂O | 2-Methylbenzothiazole | 94% | acs.org |

| N-(4-methoxyphenyl)thioacetamide | Electrolysis, TEMPO (cat.), n-Bu₄NBF₄, MeCN/H₂O | 6-Methoxy-2-methylbenzothiazole | 92% | acs.org |

| N-(4-chlorophenyl)thioacetamide | Electrolysis, TEMPO (cat.), n-Bu₄NBF₄, MeCN/H₂O | 6-Chloro-2-methylbenzothiazole | 85% | acs.org |

| N-(naphthalen-2-yl)thioacetamide | Electrolysis, TEMPO (cat.), n-Bu₄NBF₄, MeCN/H₂O | 2-Methylnaphtho[2,1-d]thiazole | 88% | acs.org |

Nucleophilic and Electrophilic Reactivity at the Thioamide Moiety

The thioamide functional group is a versatile synthon, exhibiting both nucleophilic character at the sulfur atom and electrophilic character at the thiocarbonyl carbon.

Transamidation Reactions and Mechanistic Insights

Direct transamidation, the conversion of one thioamide into another by reaction with an amine, is a significant transformation. Unlike the highly stable amide bond, the thioamide bond can be activated for N-C(S) cleavage under relatively mild conditions. Transition-metal-free methods often rely on the site-selective N-activation of the thioamide, for example, by introducing an N-tert-butoxycarbonyl (Boc) group. oup.comnih.gov This activation leads to a ground-state destabilization of the thioamide by decreasing the resonance between the nitrogen lone pair and the C=S bond, thus facilitating nucleophilic addition to the thiocarbonyl carbon. acs.orgacs.org This strategy allows for the transamidation of primary and secondary thioamides with a broad range of amines in high yields. oup.com

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insight into the process, confirming that N-activation weakens the C-N bond and promotes the tetrahedral intermediate required for transacylation. nih.gov Other catalytic systems, such as those using CO₂, have also been developed, where CO₂ is proposed to stabilize the tetrahedral intermediate, thus promoting the reaction. thieme-connect.com Nickel-catalyzed protocols have also proven effective for the transamidation of secondary amides, a concept that extends to their thioamide analogues. rsc.org

Desulfurization Processes and Product Diversification

The conversion of a thioamide to its corresponding amide is a common and useful transformation. A variety of reagents have been developed for this desulfurization. An efficient and environmentally friendly method employs a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) system. thieme-connect.comthieme-connect.comorganic-chemistry.orgresearchgate.net This protocol is effective for a wide range of primary, secondary, and tertiary thioamides, including those with both electron-donating and electron-withdrawing substituents. The reactions are typically fast, high-yielding, and chemoselective, leaving other functional groups like esters, aldehydes, and oximes intact. thieme-connect.comthieme-connect.com

Table 3: Desulfurization of Thioamides to Amides using H₂O₂/ZrCl₄

| Thioamide | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| N-Phenylthiobenzamide | H₂O₂ (2 eq), ZrCl₄ (1 eq), EtOH, 25°C, 2 min | N-Phenylbenzamide | 98% | thieme-connect.com |

| Thiobenzamide | H₂O₂ (2 eq), ZrCl₄ (1 eq), EtOH, 25°C, 2 min | Benzamide | 99% | thieme-connect.com |

| N,N-Dimethylthiobenzamide | H₂O₂ (2 eq), ZrCl₄ (1 eq), EtOH, 25°C, 5 min | N,N-Dimethylbenzamide | 95% | thieme-connect.com |

| N-Phenyl-4-nitrothiobenzamide | H₂O₂ (2 eq), ZrCl₄ (1 eq), EtOH, 25°C, 2 min | N-Phenyl-4-nitrobenzamide | 96% | thieme-connect.com |

Beyond conversion to amides, desulfurization can lead to other products. For example, primary thioamides can be converted to nitriles. This dehydrosulfurization can be achieved using reagents such as indium(III) triflate in the presence of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scirp.org This reaction provides a route to diversify the products obtainable from a thioamide precursor.

Reactions with Organometallic Reagents

The reaction of thioamides with organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents is complex and can lead to various products. oup.comresearchgate.net A primary consideration for this compound is the presence of acidic protons on the hydroxyl group and the thioamide nitrogen. These will be readily deprotonated by the strongly basic organometallic reagents, necessitating the use of at least two equivalents of the reagent before any attack on the thiocarbonyl carbon can occur.

Once deprotonation is complete, the thiocarbonyl carbon is susceptible to nucleophilic attack. The direct addition of organolithium and Grignard reagents to thioformamides has been shown to produce tertiary amines in high yields. acs.orgoup.com The reaction proceeds through a proposed intermediate lithium thiolate, which then undergoes substitution by a second organometallic reagent. acs.org

In some cases, the reaction can be controlled to achieve selective transformations. For example, sequential addition of an organolithium reagent followed by a Grignard reagent to a thioformamide (B92385) allows for the synthesis of tertiary amines incorporating two different alkyl/aryl groups. acs.org

Titanium(IV) isopropoxide can be used to mediate the reductive alkylation of thioamides with Grignard reagents. acs.orgresearchgate.netrsc.org The proposed mechanism involves the formation of a titanacyclopropane intermediate, which rearranges to a metallated iminium species. This intermediate is then trapped by the Grignard reagent to afford an α-metallated amine, which yields the final amine product upon workup. rsc.org

Table 4: Three-Component Synthesis of Tertiary Amines from Thioformamide

| Organolithium (R¹Li) | Grignard Reagent (R²MgBr) | Product (R¹R²CHNMe₂) | Yield | Ref |

|---|---|---|---|---|

| PhLi | EtMgBr | N,N-Dimethyl-1-phenylpropylamine | 91% | acs.org |

| n-BuLi | PhMgBr | N,N-Dimethyl-1-phenylpentylamine | 88% | acs.org |

| PhLi | VinylMgBr | N,N-Dimethyl-1-phenylallylamine | 85% | acs.org |

| MeLi | (4-MeO-C₆H₄)MgBr | N,N-Dimethyl-1-(4-methoxyphenyl)ethylamine | 86% | acs.org |

Functional Group Interconversions and Derivatization

The hydroxyl and thioamide groups in this compound are both amenable to a variety of standard functional group interconversions, allowing for the synthesis of a wide array of derivatives.

Reactions at the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions. Oxidation would convert the hydroxyl group to a ketone, yielding 3-oxobutanethioamide . Standard oxidizing agents for secondary alcohols, such as those based on chromium (e.g., PCC, Jones reagent) or milder, modern reagents (e.g., Swern, Dess-Martin periodinane), could potentially be employed, although chemoselectivity with respect to the thioamide group would need to be considered. The enzymatic oxidation of the closely related 3-hydroxybutyrate (B1226725) is a well-known biological process, involving enzymes like 3-hydroxybutyrate dehydrogenase. nih.gov

The hydroxyl group can also be alkylated to form ethers or acylated to form esters using standard protocols (e.g., Williamson ether synthesis, reaction with acyl chlorides or anhydrides). These derivatizations can be used to protect the hydroxyl group or to modify the molecule's physical and chemical properties.

Reactions at the Thioamide Group: The thioamide group itself offers numerous possibilities for derivatization. As discussed (Sec. 3.2.2), it can be converted to an amide. The sulfur atom is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl thioiminium salts. oup.com These salts are highly reactive electrophiles and can be attacked by a variety of nucleophiles at the carbon atom, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. oup.com This S-alkylation is a key step in transformations like the Eschenmoser sulfide (B99878) contraction. The thioamide can also be reduced to an amine, typically using strong reducing agents like lithium aluminum hydride.

Transformations Involving the β-Hydroxyl Group

The β-hydroxyl group of this compound can undergo reactions typical of secondary alcohols. These transformations are often directed by the nature of the reagents and reaction conditions, allowing for selective modifications.

One common transformation is the Narasaka-Prasad reduction , which is a diastereoselective reduction of a β-hydroxy ketone to yield a syn-1,3-diol. youtube.com In the context of a this compound derivative where the thioamide is protected or modified, the hydroxyl group can direct the stereochemical outcome of reductions of a neighboring ketone. This is achieved through the formation of a cyclic chelate with a Lewis acid, such as dibutylboron triflate, which locks the conformation of the molecule and directs the hydride attack from the less hindered face. The result is a high diastereoselectivity for the syn product. youtube.com

Another notable reaction is the Evans-Tishchenko reaction , which is a diastereoselective reduction of β-hydroxy ketones to the corresponding anti-1,3-diol monoesters. This reaction utilizes a samarium(II) iodide catalyst and an aldehyde. The β-hydroxyl group of the substrate and the aldehyde coordinate to the samarium catalyst, forming a six-membered transition state. Intramolecular hydride transfer from the aldehyde to the ketone then occurs, leading to the formation of the anti-diol product with high diastereoselectivity. youtube.com

Below is a data table summarizing these transformations:

| Reaction | Reagents | Product | Stereochemical Outcome |

| Narasaka-Prasad Reduction | Dialkylboron triflate, NaBH4 | syn-1,3-diol derivative | High syn-diastereoselectivity |

| Evans-Tishchenko Reaction | SmI2, Aldehyde | anti-1,3-diol monoester derivative | High anti-diastereoselectivity |

Modifications at the Thioamide Nitrogen and Carbon

The thioamide group, with its nitrogen and carbon atoms, offers additional sites for chemical modification. These transformations can alter the electronic properties and reactivity of the entire molecule.

Modifications at the Thioamide Nitrogen: The nitrogen atom of the thioamide can be involved in various reactions, including acylation, alkylation, and participation in cyclization reactions. The nucleophilicity of the nitrogen can be modulated by the substituents attached to it. For instance, protection of the 5'-hydroxyl group with a 4-methoxytrityl group has been utilized in the synthesis of thioamide-linked RNA dimers. nih.gov

Modifications at the Thioamide Carbon: The thioamide carbon is electrophilic and can be attacked by nucleophiles. This reactivity is central to the use of thioamides in peptide and protein chemistry. For example, chemoselective modifications have been developed for the traceless ligation of thioamide-containing peptides. rsc.org This involves the conversion of the thioamide to an amide, often through a desulfurization process. rsc.org Thioamides have also been shown to be valuable probes in studying protein folding due to their minimal structural perturbation compared to native amide bonds. rsc.org

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic strategies.

Elucidation of Reaction Pathways and Intermediates

Reaction mechanisms are often elucidated by identifying the elementary steps and any transient species, known as intermediates, that are formed during the course of the reaction. youtube.com For instance, in an intramolecular aldol (B89426) condensation, a strong base deprotonates the α-carbon to form an enolate intermediate. youtube.com This enolate then attacks a carbonyl group within the same molecule, leading to a cyclic intermediate that can be subsequently protonated. youtube.com

Stereochemical Control and Diastereoselectivity in Transformations

Stereochemical control is a fundamental aspect of organic synthesis, aiming to selectively produce a desired stereoisomer. fiveable.meresearchgate.net The spatial arrangement of atoms within a molecule can significantly impact its physical properties and biological activity. rijournals.com In the context of this compound transformations, the existing stereocenter at the β-hydroxyl group can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective induction.

Achieving stereochemical control often relies on strategies such as using chiral catalysts, chiral auxiliaries, or taking advantage of substrate-directable reactions. researchgate.netrijournals.com For example, in the Narasaka-Prasad reduction, the β-hydroxyl group directs the stereochemistry of the ketone reduction. youtube.com Similarly, in stereoselective hydrogen atom transfer (HAT) reactions, the stereochemistry can be controlled by synergistic effects of reagents like N-heterocyclic carbene (NHC)-borane and a thiol catalyst or a Lewis acid like ZnI2. nih.gov The Curtin-Hammett principle is often invoked to explain the stereochemical outcome when rapidly equilibrating conformers lead to different products, where the product ratio is determined by the relative energy of the transition states. nih.gov

The following table outlines key strategies for achieving stereochemical control:

| Strategy | Description | Example |

| Chiral Catalysts | Catalysts that are chiral and can induce stereoselectivity in a reaction. | Asymmetric synthesis using chiral catalysts to favor the formation of one enantiomer or diastereomer. researchgate.net |

| Chiral Auxiliaries | A chiral moiety temporarily incorporated into a substrate to direct the stereochemical course of a reaction. | Use of chiral amino acids or chiral sulfoxides to control stereochemistry. researchgate.net |

| Substrate Control | An existing stereocenter in the substrate molecule directs the stereochemical outcome of a reaction. | The β-hydroxyl group in a this compound derivative directing the reduction of a nearby ketone. youtube.com |

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative information about the rates of chemical reactions, which is essential for understanding reaction mechanisms and optimizing reaction conditions. rsc.orgrsc.orgsyr.edu The rate of a reaction can be influenced by factors such as concentration of reactants, temperature, and the presence of a catalyst.

Kinetic data can be obtained using various analytical techniques, such as stopped-flow analysis, which allows for the study of rapid reactions. nih.gov For instance, the binding of proteins to DNA has been investigated using stopped-flow analysis with fluorescence detection. nih.gov In the context of this compound, kinetic studies could be employed to understand the rate of its various transformations, providing insights into the energy barriers of the transition states and the stability of intermediates.

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxybutanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. nmrdb.org For 3-Hydroxybutanethioamide, both ¹H and ¹³C NMR would be instrumental in confirming its molecular structure.

Given the lack of direct experimental NMR data for this compound in the current literature, we can predict the expected chemical shifts by analyzing its constituent parts and comparing them to similar known compounds, such as 3-hydroxybutanamide (B1209564) and other simple thioamides.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| CH₃- | ~1.2 | Doublet | The methyl protons are adjacent to a methine proton, leading to a doublet. The chemical shift is typical for a methyl group attached to an sp³ carbon. |

| -CH(OH)- | ~4.0 | Multiplet | This methine proton is coupled to the adjacent methyl and methylene (B1212753) protons, resulting in a complex multiplet. Its proximity to the electron-withdrawing hydroxyl group shifts it downfield. |

| -CH₂-CSNH₂ | ~2.5 | Multiplet | The methylene protons are adjacent to the chiral center and the thioamide group, making them diastereotopic and likely to appear as a complex multiplet. |

| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet due to hydrogen bonding. |

| -NH₂ | ~7.5 - 8.5 | Two Broad Singlets | The two protons of the thioamide group are not equivalent due to the partial double bond character of the C-N bond, which restricts rotation. They are expected to appear as two separate broad singlets. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. A key feature for thioamides is the significant downfield shift of the thiocarbonyl carbon. nih.gov

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃- | ~22 | Typical chemical shift for a terminal methyl group. |

| -C H(OH)- | ~65 | The carbon atom bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom. |

| -C H₂-CSNH₂ | ~45 | The chemical shift for this methylene carbon is influenced by the adjacent thioamide group. |

| -C SNH₂ | ~200 - 210 | The thiocarbonyl carbon of a thioamide typically resonates at a significantly lower field (around 200-210 ppm) compared to the carbonyl carbon of an amide (around 170-180 ppm). nih.gov This downfield shift is a characteristic feature. |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning these proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Thioamide Signatures

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nbuv.gov.ua The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Broad, Strong |

| N-H | Stretching | 3100-3500 | Medium (two bands) |

| C-H | Stretching (sp³) | 2850-3000 | Medium to Strong |

| C=S | Stretching | 1100-1140 | Medium to Strong |

| C-N | Stretching | 1250-1350 | Medium |

A significant feature for identifying the thioamide group is the C=S stretching vibration, which is typically found in the range of 1120 (±20) cm⁻¹. nih.gov This is a notable difference from the C=O stretch in amides, which appears at a much higher frequency (around 1660 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thioamide functional group possesses a characteristic UV absorption maximum at approximately 265 (±5) nm. nih.gov This absorption is attributed to the π → π* electronic transition within the C=S bond. In contrast, the corresponding amide C=O bond absorbs at a shorter wavelength, around 220 (±5) nm. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing structural information through the analysis of its fragmentation patterns. spectrabase.com

For this compound (C₄H₉NOS), the expected molecular weight is approximately 119.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 119.

The fragmentation of this compound would likely proceed through several characteristic pathways, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group or the thioamide group.

Loss of a neutral molecule: Elimination of small, stable molecules such as water (H₂O) from the hydroxyl group or hydrogen sulfide (B99878) (H₂S) from the thioamide group.

McLafferty rearrangement: If applicable, this rearrangement involves the transfer of a gamma-hydrogen to the thiocarbonyl sulfur, followed by cleavage of the alpha-beta bond.

Predicted Major Fragment Ions:

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 102 | [M - NH₃]⁺ | Loss of ammonia |

| 101 | [M - H₂O]⁺ | Loss of water |

| 86 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 74 | [CH₃CH(OH)CH₂]⁺ | Cleavage of the C-C bond between the methylene and thioamide groups. |

| 59 | [CH₃CH(OH)]⁺ | Alpha-cleavage next to the hydroxyl group. |

| 45 | [CH(OH)CH₂]⁺ or [CSNH₂]⁺ | Further fragmentation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spectrabase.com By diffracting X-rays off a single crystal of this compound, it would be possible to obtain detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis would yield:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

This data would allow for the unambiguous determination of the molecular geometry, including the conformation of the carbon backbone and the planarity of the thioamide group. Furthermore, it would reveal details about intermolecular hydrogen bonding involving the hydroxyl and thioamide groups, which govern the crystal packing.

Chiroptical Methods for Stereochemical Analysis of Derivatives

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). Therefore, it can exist as two enantiomers, (R)-3-Hydroxybutanethioamide and (S)-3-Hydroxybutanethioamide. Chiroptical methods are essential for distinguishing between these enantiomers and determining the absolute configuration of chiral derivatives.

Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. A CD spectrum of a chiral derivative of this compound would exhibit characteristic positive or negative Cotton effects, which are directly related to the stereochemistry of the molecule. The electronic transitions of the thioamide chromophore are sensitive to its chiral environment, making CD spectroscopy a particularly useful tool. Current time information in Bangalore, IN.

The synthesis of enantiomerically pure derivatives of this compound, followed by CD analysis, would allow for the assignment of their absolute configurations. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of the different enantiomers, and comparison with the experimental spectra can confirm the stereochemical assignment.

Theoretical and Computational Chemistry of 3 Hydroxybutanethioamide

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through methods like Density Functional Theory (DFT), it is possible to model and analyze the distribution of electrons within 3-Hydroxybutanethioamide, offering a window into its stability, reactivity, and bonding. wikipedia.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the primary orbital for accepting electrons, indicating the molecule's electrophilic nature. youtube.comlibretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability, chemical reactivity, and optical properties. scielo.org.mxacs.org

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur and nitrogen atoms, as well as the π-system of the C=S bond. The sulfur atom, being a larger and more polarizable atom than oxygen, elevates the energy of the HOMO compared to its amide analogue, 3-hydroxybutanamide (B1209564). This higher HOMO energy suggests that this compound would be a better electron donor.

The LUMO is anticipated to be the π* antibonding orbital of the thiocarbonyl (C=S) group. The energy of this orbital is crucial for understanding the molecule's ability to accept electrons. The HOMO-LUMO energy gap in thioamides is generally smaller than in their corresponding amides, which implies a higher chemical reactivity and polarizability for the thioamide functional group.

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 1: Key Global Reactivity Descriptors from FMO Theory

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. scielo.org.mx |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table presents the theoretical framework; specific calculated values for this compound are not available in the searched literature.

The substitution of oxygen with sulfur in the carbonyl group significantly alters the electronic landscape of the molecule. The C=S bond in a thioamide is longer and less polarized than the C=O bond in an amide, a consequence of the lower electronegativity and greater size of sulfur compared to oxygen. arkat-usa.org

Computational studies using methods like Hirshfeld population analysis, which partitions electron density among atoms, confirm these differences. arkat-usa.org In a comparison of analogous carbonyl and thiocarbonyl compounds, the negative charge on the sulfur atom is consistently less than that on the oxygen atom. Correspondingly, the thiocarbonyl carbon atom is found to be considerably less electrophilic (less positively charged) than a carbonyl carbon. arkat-usa.org

The C=O bond is known to be significantly stronger than the C=S bond, with bond dissociation energies being approximately 50 kcal/mol greater for the carbonyl equivalent. arkat-usa.org While the C=O bond order is calculated to be around 1.2, reflecting considerable ionic character, the C=S bond order is closer to 2.0. acs.org This suggests that while the C=O bond has a significant single-bond character due to resonance (O=C-N ↔ O⁻-C=N⁺), the C=S bond is more of a true double bond.

Table 2: Comparative Hirshfeld Charges for Acetone and Thioacetone

| Compound | Atom | Hirshfeld Charge (e) |

|---|---|---|

| Acetone (Me₂C=O) | C (carbonyl) | +0.172 |

| O (carbonyl) | -0.265 | |

| Thioacetone (Me₂C=S) | C (thiocarbonyl) | +0.062 |

| S (thiocarbonyl) | -0.190 |

Data from B3LYP/6-311+G calculations, sourced from Arkivoc 2011 (v) 45-56. arkat-usa.org This table uses acetone/thioacetone as simple models to illustrate the electronic differences between C=O and C=S groups.*

This difference in polarity and charge distribution has direct consequences for reactivity. The more electrophilic carbon of the C=O group in 3-hydroxybutanamide would be more susceptible to nucleophilic attack than the corresponding carbon in this compound.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and flexibility of this compound are governed by rotations around its single bonds and stabilized by non-covalent interactions.

The bond between the thiocarbonyl carbon and the nitrogen atom (the C-N bond) in this compound has a partial double-bond character due to resonance, similar to an amide bond. This restricts free rotation, leading to planar E/Z isomers and a significant rotational energy barrier. libretexts.orgut.ee The height of this barrier is a critical factor in the molecule's dynamics and can be influenced by several factors including steric hindrance from substituents and solvent effects. ut.eeias.ac.in

Computational studies on related molecules show that the barrier to rotation is influenced by the electronic properties of the groups attached to the amide/thioamide. nih.gov For thioamides, the charge transfer from nitrogen to the electron-deficient thiocarbonyl carbon is a primary contributor to the rotational barrier. acs.orgut.ee This barrier is typically high enough that distinct cis and trans rotamers can be observed at room temperature using techniques like NMR spectroscopy. libretexts.orgnih.gov In general, the rotational barriers in thioamides are influenced by both steric and electronic effects, with bulkier substituents potentially destabilizing the ground state and lowering the barrier. ias.ac.in

Several types of intramolecular hydrogen bonds are possible in this compound:

O-H···S: The hydroxyl hydrogen can act as a donor to the thiocarbonyl sulfur atom. While sulfur is a weaker hydrogen bond acceptor than oxygen, it is larger and more polarizable, allowing it to form stable, albeit longer, hydrogen bonds. nih.gov

N-H···O: The amide N-H can act as a donor to the oxygen of the hydroxyl group. This type of interaction is common and leads to the formation of stable ring structures. iucr.org

O-H···N: The hydroxyl hydrogen could also potentially interact with the nitrogen atom of the thioamide group.

Computational studies on analogous molecules have shown that such intramolecular hydrogen bonds play a key role in defining molecular conformation. iucr.org For example, in a related thiourea (B124793) derivative, an N-H···O hydrogen bond was found to create a stable seven-membered ring (S(7) loop). iucr.org In another case, a C-H···S interaction was shown to stabilize a specific conformer of a thioamide derivative. nih.gov The strength of these bonds, which can be estimated computationally, dictates their influence on the conformational preference of this compound. The formation of a stable six- or seven-membered ring via hydrogen bonding is a highly probable factor in determining its ground-state geometry.

Reaction Mechanism Modeling

The modeling of reaction mechanisms is a powerful application of computational chemistry that can elucidate reaction pathways, identify transition states, and calculate activation energies. wikipedia.org This can provide a detailed, step-by-step understanding of how a molecule like this compound might participate in chemical transformations.

However, a review of the available scientific literature did not yield specific studies on the reaction mechanism modeling of this compound. Such studies would be necessary to predict its behavior in specific chemical reactions, for example, its hydrolysis, oxidation, or participation in condensation reactions.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It is particularly well-suited for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. rsc.orgresearchgate.netsumitomo-chem.co.jp For this compound, DFT calculations can be employed to investigate various potential reaction pathways, such as hydrolysis, oxidation, and intramolecular cyclization.

A computational study of this compound's reaction pathways would typically begin with the optimization of the ground state geometry of the reactant. DFT methods, for instance using the B3LYP functional with a suitable basis set like 6-31G(d,p), are used to find the minimum energy conformation of the molecule. rsc.org From this starting point, potential reactions can be explored. For example, the hydrolysis of the thioamide group is a common reaction. DFT can model the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the thiocarbonyl carbon. The calculations would trace the potential energy surface from the reactants, through any intermediates and transition states, to the final products (3-hydroxybutanoic acid and ammonia/ammonium). frontiersin.org

Another plausible pathway for investigation is the intramolecular cyclization, where the hydroxyl group could potentially attack the thiocarbonyl carbon, leading to a five-membered ring structure. Such a reaction's feasibility is highly dependent on the energetic favorability of the resulting cyclic intermediate. DFT studies can predict the thermodynamics of such a reaction by calculating the energies of the reactant and the cyclized product. nih.gov In studies of similar systems, like the annulation reactions of thioamides, DFT has been crucial in identifying the energetically favorable mechanism among several possibilities. rsc.orgrsc.org

The reaction mechanism of thioamides can be complex, sometimes involving radical intermediates or multiple steps. mdpi.com DFT is capable of modeling these complex scenarios, including solvent effects, which are often accounted for using a polarizable continuum model (PCM). nih.gov For this compound, this would be critical for understanding its behavior in a biological or industrial context where reactions occur in solution.

Transition State Analysis and Activation Energies

A crucial aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). sumitomo-chem.co.jp A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Locating a TS on the potential energy surface is a key objective of computational reaction studies. For reactions involving this compound, methods like synchronous transit-guided quasi-Newton (STQN) or dimer methods would be employed within a DFT framework to find these saddle points.

Once a transition state structure is located and confirmed (by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate), its energy can be calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactants. nih.gov This value is a critical determinant of the reaction rate, as described by the Arrhenius equation. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.

For this compound, one could computationally compare the activation energies for different competing reaction pathways. For instance, the activation energy for the acid-catalyzed hydrolysis versus the base-catalyzed hydrolysis of the thioamide group could be determined. It is known from studies on similar molecules that catalysts can provide an alternative reaction path with a lower activation energy. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the activation energies for different plausible reactions of this compound.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Neutral Hydrolysis | Direct nucleophilic attack by a water molecule on the thiocarbonyl carbon. | 35.8 |

| Acid-Catalyzed Hydrolysis | Protonation of the thiocarbonyl sulfur followed by nucleophilic attack of water. | 24.5 |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by a hydroxide ion on the thiocarbonyl carbon. | 19.2 |

| Intramolecular Cyclization | Nucleophilic attack of the hydroxyl group on the thiocarbonyl carbon to form a thiazoline-type ring. | 28.7 |

| Oxidation (at Sulfur) | Reaction with a simple oxidant (e.g., H₂O₂) to form a sulfoxide-like species. | 22.1 |

These illustrative data suggest that, under these hypothetical conditions, the base-catalyzed hydrolysis would be the most kinetically favorable pathway due to its lower activation energy.

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. acs.org DFT calculations are widely used to predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.orgarxiv.org

To predict the NMR spectrum of this compound, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.govacs.org This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.netacs.org The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. nih.govresearchgate.net